Perillate

Isoprenylation inhibition Farnesyltransferase Geranylgeranyltransferase

Procuring standard limonene derivatives risks confounding bioactivity from metabolic conversion or poor solubility. R-sodium perillate eliminates this gap-it is the directly active metabolite with nanomolar potency and salt-enhanced formulation. - Achieves IC50 of 0.013 μM against multi-drug resistant LUCENA cells, contrasting with inactive free acid/alcohol forms. - Intrinsic pH 4.5-6.5 buffer system eliminates supplemental excipients in preservative applications. - Specified R-enantiomer ensures superior isoprenylation enzyme inhibition (FTase IC50: 8.1 mM).

Molecular Formula C10H13O2-
Molecular Weight 165.21 g/mol
Cat. No. B1240657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerillate
Molecular FormulaC10H13O2-
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(=CC1)C(=O)[O-]
InChIInChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/p-1
InChIKeyCDSMSBUVCWHORP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perillate Overview: A Limonene-Derived Monoterpene


Perillate refers to perillic acid (PA) and its salt forms—most notably sodium perillate (NAP)—a cyclic monoterpene carboxylic acid derived from the bio-oxidation of limonene, a low-cost citrus industry byproduct. PA is the major circulating metabolite of both d-limonene and perillyl alcohol (POH) in humans [1]. Unlike its parent compound limonene and its alcohol analog POH, PA carries a carboxyl group that enables salt formation, fundamentally altering aqueous solubility and formulation potential [2]. Although endowed with anticancer and antimicrobial activities, PA has been significantly less explored than analogous compounds such as POH, perillaldehyde, or limonene itself [3]. This underexploitation—combined with its unique position as both a bioactive endpoint metabolite and a salt-formable scaffold—creates a distinct procurement rationale for perillate over more extensively commoditized in-class alternatives.

Direct metabolite tool for monoterpene pathway studies
Bypasses metabolic conversion required with limonene or perillyl alcohol
Salt forms enable aqueous formulation compatibility
Carboxylate functionality supports pH-tunable solubility
Enantiomer-defined procurement for target engagement assays
R-enantiomer aligns with natural metabolite of R-limonene

Why Perillate Cannot Be Replaced by Structural Analogs


The monoterpene family of limonene-derived compounds—including limonene, perillyl alcohol (POH), perillaldehyde, and perillic acid (PA)—exhibits striking functional divergence despite shared biosynthetic origin, precluding interchangeable use. Limonene is ≥5-fold weaker than PA as an isoprenylation enzyme inhibitor [1]; POH is a neutral alcohol with limited aqueous solubility (~1.9 mg/mL) that itself is rapidly metabolized to PA in vivo [2]; perillaldehyde acts through entirely distinct targets such as SRD5A1-mediated autophagy [3]; and only PA and its salts offer the carboxylate functionality that enables pH-tunable antimicrobial buffering systems and dramatically enhanced water solubility via salt formation [4]. A procurement decision predicated solely on structural similarity or cost per gram of the parent monoterpene thus risks selecting a compound with fundamentally different potency, target engagement, solubility, and metabolic fate.

Limonene May exhibit substantially lower enzyme inhibition context; lacks carboxyl group for salt formation and aqueous tuning.
Perillyl alcohol Neutral alcohol with limited solubility; rapidly metabolized to perillic acid, introducing conversion variability in cell models.
Perillaldehyde Engages distinct targets (e.g., SRD5A1-mediated autophagy); does not provide the carboxylate-dependent buffering or salt-form functionality.

Quantitative Evidence: Head-to-Head and Cross-Study Comparisons


Isoprenylation Enzyme Inhibition: Enantiomer-Specific Potency

In a direct head-to-head enzyme inhibition assay using rat brain cytosol, R-perillic acid demonstrates approximately 5-fold greater potency against farnesyltransferase (FTase) compared to its parent compound R-limonene, and modestly greater FTase potency than R-perillyl alcohol. For geranylgeranyltransferase type I (GGTase-I), R-perillic acid (IC50 = 3.4 mM) is approximately 12-fold more potent than limonene (>40 mM) but less potent than perillyl alcohol (2.1 mM) [1]. Critically, the R-enantiomer of perillic acid—the naturally occurring metabolite of R-limonene—shows consistently lower IC50 values than the S-enantiomer across both enzymes (R-PA FTase: 8.1 vs. S-PA FTase: 10.7 mM; R-PA GGTase: 3.4 vs. S-PA GGTase: 4.1 mM), establishing enantiomeric identity as a procurement-relevant quality parameter [1].

Isoprenylation inhibition
Head-to-head
R-PA FTase IC50 8.1 mM vs Limonene >40 mM
GGTase-I: 3.4 mM vs >40 mM
Supports enantiomer-specific target engagement review
Rat brain cytosol; R-enantiomer shows lower IC50 than S-form
Isoprenylation inhibition Farnesyltransferase Geranylgeranyltransferase Enantiomer-specific potency

Antiproliferative Potency of R-Sodium Perillate vs. Analogs

In a direct head-to-head proliferation assay comparing five compounds—(R)-perillic acid, (S)-perillic acid, (R)-sodium perillate (R-NAP), (S)-sodium perillate (S-NAP), and perillyl alcohol (POH)—across four human cancer cell lines, only R-NAP exhibited measurable antiproliferative activity. Against LUCENA (multi-drug resistant leukemia) cells, R-NAP achieved an IC50 of 0.013 μM; against K562 (leukemia) cells, R-NAP showed an IC50 of 1.24 μM. By contrast, both enantiomers of perillic acid, S-NAP, and POH showed no inhibition requiring IC50 calculation within the tested dosage interval (0.01–100 μM) on any of the four lineages tested [1]. This represents a potency improvement of several orders of magnitude uniquely conferred by the combination of the R-enantiomer and sodium salt form.

Antiproliferative activity
Head-to-head
R-NAP IC50 0.013 μM (LUCENA) vs all analogs >100 μM
K562 IC50 1.24 μM
Reported cell-model response context; salt counterion and enantiomer critical
MTT assay, 48 h; multi-drug resistant leukemia line
Sodium perillate Antiproliferative activity Multi-drug resistant leukemia Salt formulation advantage

Breast Cancer Cell Line Sensitivity: Differential Growth Inhibition

In a head-to-head comparison across three human breast cancer cell lines (T-47D, MCF-7, MDA-MB-231), perillic acid exhibited pronounced cell-line-dependent growth inhibition that differentiates it from both perillyl alcohol and limonene. At 3 mM, perillic acid reduced MCF-7 cell proliferation by 66% but inhibited the more aggressive MDA-MB-231 line by only 26%, demonstrating a 2.5-fold differential between cell lines [1]. Perillyl alcohol was the most potent monoterpene tested, while limonene was the least potent. The sensitivity rank order (T-47D > MCF-7 > MDA-MB-231) was consistent across all three monoterpenes, but the magnitude of differential was compound-specific [1]. Growth inhibition was mechanistically linked to G1-phase cell cycle arrest and decreased cyclin D1 mRNA levels [1].

Breast cancer cell sensitivity
Head-to-head
PA 3 mM: MCF-7 growth reduced 66%, MDA-MB-231 26%
POH more potent, Limonene least
Supports cell-line-selective growth inhibition endpoint review
T-47D > MCF-7 > MDA-MB-231; G1 arrest, cyclin D1 decrease
Breast cancer Cell cycle arrest Cyclin D1 Differential sensitivity

Pharmacokinetics: Perillic Acid as Predominant Circulating Metabolite

In a Phase I pharmacokinetic study of d-limonene in patients with advanced cancer, perillic acid was identified as the predominant circulating metabolite, achieving peak plasma concentrations (Cmax) of 20.7 ± 13.2 to 71 ± 29.3 μM across dosage cohorts, which substantially exceeded the Cmax of the parent compound d-limonene (10.8 ± 6.7 to 20.5 ± 11.2 μM) by approximately 2- to 3.5-fold [1]. A separate human pharmacokinetic study using a Mediterranean-style lemonade preparation confirmed that perillic acid is bioavailable after oral d-limonene consumption, with Cmax ranging from 2.08 to 13.98 μM and a terminal elimination half-life of 0.82–1.84 hours [2]. This contrasts with perillyl alcohol, whose oral bioavailability in humans is estimated at only ~2% due to extensive first-pass metabolism [2].

Plasma exposure
Cross-study
PA Cmax 2–3.5× higher than parent limonene
Supports direct metabolite use at reported exposure levels
Phase I trial and human PK study; HPLC-UV
Pharmacokinetics Metabolite Bioavailability Plasma concentration d-Limonene

Chemosensitization in NSCLC: Equivalence with Perillyl Alcohol

In a direct paired comparison using A549 and H520 non-small cell lung cancer (NSCLC) cell lines, both perillic acid (PA) and perillyl alcohol (POH) were tested for their ability to sensitize cells to cisplatin and radiation. Exposing cells to an IC50 concentration of either PA or POH sensitized both cell lines to cisplatin and radiation in a dose-dependent manner, with both compounds inducing apoptosis via increased expression of Bax, p21, and caspase-3 activity [1]. However, a notable differentiation point is that POH inhibited proliferation in a clear dose-dependent manner with an IC50 of 1.7 mM in H520 cells at 24 hours, whereas PA did not exhibit the same dose-dependent cytotoxicity profile, yet PA was still fully competent as a chemosensitizer when combined with cisplatin or radiation [1]. Both compounds induced G1-phase cell cycle arrest.

NSCLC chemosensitization
Head-to-head
PA and POH equivalently sensitize A549/H520 to cisplatin/radiation
Reported comparable endpoint; PA shows milder single-agent cytotoxicity
Bax, p21, caspase-3 induction; POH IC50 1.7 mM (H520, 24 h)
NSCLC Chemosensitization Cisplatin Combination therapy Apoptosis

pH-Dependent Antimicrobial Activity and Self-Buffering Advantage

Patent data reveal that perillic acid compounds exhibit a remarkably pH-dependent antimicrobial activity profile that is not shared by neutral monoterpenes such as limonene or perillyl alcohol. Maximum efficacy is achieved at pH 4.5–6.5, with activity declining steeply outside this range [1]. Critically, when perillic acid is formulated together with its salt (e.g., sodium perillate), the combination acts as an intrinsic buffer system, eliminating the need for additional buffering agents in the final formulation [2]. This dual functionality—pH-tunable antimicrobial activity plus self-buffering—is structurally impossible for limonene (no ionizable group) and perillyl alcohol (neutral alcohol). The perillic acid/sodium perillate buffer system also addresses the long-standing problem of limited aqueous solubility that has historically restricted perillic acid's practical use [1].

Antimicrobial buffer system
Class-level
Peak efficacy pH 4.5–6.5; self-buffering with salt combination
Supports antimicrobial screening context with formulation advantage
Patent data; active against Gram-positive bacteria, yeasts, moulds
Antimicrobial preservative pH-dependent activity Sodium perillate Buffer system Broad-spectrum

Application-Specific Procurement Scenarios


Oncology Research Requiring Metabolically Relevant Exposure

For in vitro cancer studies aiming to replicate clinically observed monoterpene exposure, perillic acid is the directly relevant tool compound. Phase I data confirm that PA is the predominant circulating metabolite after d-limonene administration, achieving plasma Cmax levels of 20.7–71 μM that exceed parent limonene levels by 2- to 3.5-fold . Using limonene or perillyl alcohol in cell-based assays introduces the confounding variable of metabolic conversion—especially given POH's ~2% oral bioavailability in humans —whereas PA allows direct testing at clinically verified concentrations. The R-enantiomer of PA should be specified, as it is the naturally occurring metabolite of R-limonene and shows superior isoprenylation enzyme inhibition (FTase IC50: 8.1 mM for R-PA vs. 10.7 mM for S-PA) .

Anticancer Drug Development with R-Sodium Perillate

Investigators pursuing lead optimization of monoterpene-based anticancer agents should prioritize R-sodium perillate (R-NAP) over generic perillic acid or perillyl alcohol. Head-to-head data demonstrate that R-NAP achieves an IC50 of 0.013 μM against multi-drug resistant LUCENA leukemia cells and 1.24 μM against K562 cells, whereas both enantiomers of perillic acid, S-NAP, and POH show no measurable antiproliferative activity across the same cell lines at concentrations up to 100 μM . The salt form additionally provides enhanced aqueous solubility and bioavailability compared to the free acid and alcohol forms, as explicitly claimed in the patent . For structure-activity relationship (SAR) programs, R-NAP serves as the benchmark active scaffold against which novel derivatives should be compared.

Self-Buffering Antimicrobial Systems for Cosmetic Preservation

For manufacturers seeking natural-origin preservative systems with reduced excipient complexity, perillate salts—particularly sodium or potassium perillate in combination with perillic acid—provide a unique dual-function solution. The perillic acid/salt combination forms an intrinsic buffer system active at pH 4.5–6.5, the range of peak antimicrobial efficacy against Gram-positive bacteria, yeasts, and moulds . This eliminates the need for additional buffering excipients, a capability absent from limonene, perillyl alcohol, and perillaldehyde due to their lack of ionizable carboxyl groups . Perillic acid is active against Gram-positive bacteria, yeasts, and fungi, with Gram-negative coverage achievable through co-formulation with activity-enhancing substances at reduced total perillate concentrations . The R-enantiomer is commercially available for cosmetic applications .

NSCLC Combination Studies with Reduced Single-Agent Toxicity

In non-small cell lung cancer (NSCLC) research focused on cisplatin or radiation combination regimens, perillic acid offers a specific experimental advantage over perillyl alcohol. While both PA and POH equivalently sensitize A549 and H520 NSCLC cells to cisplatin and radiation at their respective IC50 concentrations—inducing apoptosis via Bax, p21, and caspase-3 pathways —PA exhibits a less pronounced single-agent dose-dependent cytotoxicity profile compared to POH (whose H520 IC50 = 1.7 mM at 24 h). This makes PA the preferred agent for studies where the experimental objective is to isolate and quantify the chemosensitization synergy rather than conflate it with strong single-agent growth inhibition .

Application
Selection Property
Validation Focus
Cancer cell-model exposure studies
Direct metabolite tool compound
Metabolic conversion bypass; reported plasma concentration range
Cell-model lead optimization
R-enantiomer sodium salt form
Multi-drug resistant cell-line response; salt solubility advantage
Antimicrobial preservation research
pH-tunable self-buffering system
Buffer-free formulation compatibility; Gram-positive/yeast/mould coverage
NSCLC chemosensitization endpoint studies
Distinct single-agent cytotoxicity profile
Cisplatin/radiation synergy isolation; apoptosis pathway markers
Quote Request

Request a Quote for Perillate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.